molecular formula C9H12ClN3 B13867105 2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine

2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine

Cat. No.: B13867105
M. Wt: 197.66 g/mol
InChI Key: GMGWYJXYHKPWQZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Lactams: Resulting from the oxidation of the pyrrolidine ring.

    Aryl-Pyrimidine Derivatives: Produced via coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the pyrrolidine ring can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile modifications and a wide range of applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine

InChI

InChI=1S/C9H12ClN3/c1-7-3-2-6-13(7)8-4-5-11-9(10)12-8/h4-5,7H,2-3,6H2,1H3

InChI Key

GMGWYJXYHKPWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=NC(=NC=C2)Cl

Origin of Product

United States

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